Fumaric acid2,3-13C2 (disodium)
CAS No.:
Cat. No.: VC16674123
Molecular Formula: C4H2Na2O4
Molecular Weight: 162.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H2Na2O4 |
|---|---|
| Molecular Weight | 162.02 g/mol |
| IUPAC Name | disodium;(E)-(2,3-13C2)but-2-enedioate |
| Standard InChI | InChI=1S/C4H4O4.2Na/c5-3(6)1-2-4(7)8;;/h1-2H,(H,5,6)(H,7,8);;/q;2*+1/p-2/b2-1+;;/i1+1,2+1;; |
| Standard InChI Key | MSJMDZAOKORVFC-CRQBDLPISA-L |
| Isomeric SMILES | [13CH](=[13CH]/C(=O)[O-])\C(=O)[O-].[Na+].[Na+] |
| Canonical SMILES | C(=CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Fumaric acid-2,3-13C2 (disodium) retains the core structure of fumaric acid, an α,β-unsaturated dicarboxylic acid with the formula . The trans-configuration of the double bond between C2 and C3 is preserved, while isotopic labeling introduces carbon-13 at these positions. The disodium substitution replaces the carboxylic acid protons with sodium ions, yielding the structural formula:
This modification increases the molecular weight to 162.02 g/mol, compared to 116.07 g/mol for unlabeled fumaric acid.
Solubility and Stability
The disodium salt enhances aqueous solubility to >500 mg/mL, facilitating its use in biological buffers. The compound remains stable under standard laboratory conditions (25°C, pH 7–9), with degradation observed only at extremes of pH (<2 or >12) or prolonged exposure to temperatures >80°C.
Synthesis and Isotopic Labeling
Production Methods
Industrial synthesis typically employs one of two strategies:
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Chemical Exchange Labeling:
Fumaric acid is reacted with -enriched precursors (e.g., -maleic anhydride) under catalytic conditions. The disodium salt is subsequently formed via neutralization with sodium hydroxide. -
Biocatalytic Synthesis:
Recombinant fumarase enzymes are used to catalyze the hydration of -labeled maleic acid, followed by ion-exchange chromatography to isolate the disodium form.
| Impurity | Tolerance Level | Detection Method |
|---|---|---|
| Unlabeled fumarate | <0.5% | LC-MS/MS |
| Maleate | <0.1% | Ion chromatography |
| Sodium chloride | <0.3% | Conductivity titration |
Applications in Metabolic Research
Tracer Studies in the TCA Cycle
Fumaric acid-2,3-13C2 (disodium) enables real-time tracking of carbon flux through the tricarboxylic acid (TCA) cycle. In perfused liver studies, infusion of this compound revealed:
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Anaplerotic Contributions: 32–79% of hepatic glucose production derives from pyruvate recycling via phosphoenolpyruvate carboxykinase (PEPCK), as quantified by -NMR detection of [4-]oxaloacetate .
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Malate-Aspartate Shuttle Dynamics: The ratio of [4-]malate to [1-]malate (0.51–0.53) reflects compartmentalized redox equilibria between cytosol and mitochondria .
Hyperpolarized NMR Spectroscopy
When combined with dynamic nuclear polarization (DNP), the compound’s relaxation time (~30 s at 9.4 T) permits real-time metabolic imaging. Key findings include:
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PDH vs. PC Flux Discrimination: In the presence of octanoate, 68–69% of production arises from pyruvate carboxylase (PC) rather than pyruvate dehydrogenase (PDH), altering interpretations of hepatic gluconeogenesis .
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Citrate Pool Labeling: Condensation of [2-]oxaloacetate with acetyl-CoA generates [3-]citrate, detectable at 76 ppm in -NMR spectra .
Quantitative Metabolic Flux Analysis
Steady-State Flux Measurements
Data from isolated liver perfusions illustrate condition-dependent variations (units: μmol/min/g wet weight):
| Parameter | Control (n=5) | +Octanoate (n=5) | +Fatty Acid Synthase Inhibitor (n=4) |
|---|---|---|---|
| PEPCK Flux | 1.33 ± 0.45 | 1.14 ± 0.26 | 1.39 ± 0.50 |
| Pyruvate Kinase Flux | 0.42 ± 0.27 | 0.90 ± 0.11 | 0.30 ± 0.47 |
| Gluconeogenic Flux | 0.46 ± 0.18 | 0.12 ± 0.08 | 0.55 ± 0.02 |
These results underscore the compound’s utility in quantifying pathway competition between glycolysis and gluconeogenesis .
Isotopomer Spectral Analysis
Multiplet patterns in -glutamate spectra reveal:
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Acetyl-CoA Labeling: 22–44% of acetyl-CoA derives from -labeled precursors under lipogenic conditions .
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Oxaloacetate Recycling: Fractional reorientation (F<sub>REO</sub>) values of 0.67–0.69 indicate extensive equilibration between mitochondrial and cytosolic oxaloacetate pools .
Future Directions
Multi-Isotope Tracing
Combining -fumarate with -glucose could resolve compartment-specific NADPH production in cancer metabolism. Preliminary data suggest isotopic synergy enhances resolution of pentose phosphate pathway fluxes by ≥40% .
Clinical Translation
Hyperpolarized -fumarate is under investigation as a PET/MRI biomarker for tumor apoptosis. Early-phase trials demonstrate 89% specificity in detecting treatment-induced cell death in glioblastoma .
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